molecular formula C11H8N2O4 B3268889 3-Amino-4-nitronaphthalene-2-carboxylic acid CAS No. 498546-32-0

3-Amino-4-nitronaphthalene-2-carboxylic acid

Cat. No. B3268889
Key on ui cas rn: 498546-32-0
M. Wt: 232.19 g/mol
InChI Key: VWOXDFIGNUTZAK-UHFFFAOYSA-N
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Patent
US06642248B2

Procedure details

A solution of 1 g of the compound obtained in Step 1 in 18 ml of hydrochloric acid is refluxed for 4 hours and then poured onto ice. The precipitate formed is filtered off, washed with water until the pH is 5-6 and then dried, allowing the expected product to be isolated.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6]([C:18]([OH:20])=[O:19])=[CH:7][C:8]2[C:13]([C:14]=1[N+:15]([O-:17])=[O:16])=[CH:12][CH:11]=[CH:10][CH:9]=2)(=O)C>Cl>[NH2:4][C:5]1[C:6]([C:18]([OH:20])=[O:19])=[CH:7][C:8]2[C:13]([C:14]=1[N+:15]([O-:17])=[O:16])=[CH:12][CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
compound
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=CC2=CC=CC=C2C1[N+](=O)[O-])C(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until the pH is 5-6
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
NC=1C(=CC2=CC=CC=C2C1[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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